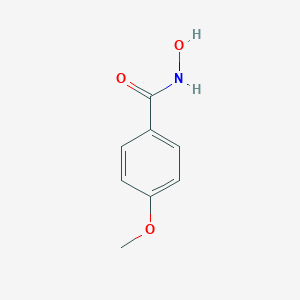

3-(Piperazin-1-YL)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

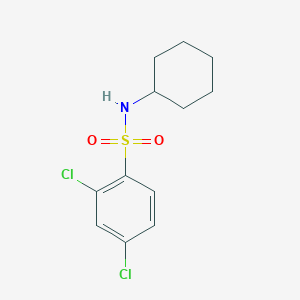

The synthesis of compounds related to 3-(Piperazin-1-yl)benzoic acid often involves reactions between piperazine derivatives and benzoic acid or its derivatives. For example, the synthesis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid is achieved through the reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, indicating a general method for synthesizing piperazine-benzoic acid derivatives (Faizi, Ahmad, & Golenya, 2016).

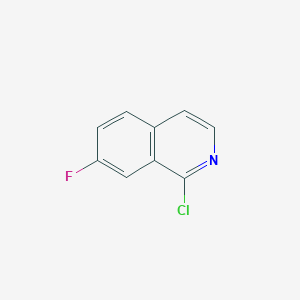

Molecular Structure Analysis

The molecular structure of similar compounds often features a piperazine ring in a chair conformation, with varying dihedral angles between the piperazine and benzoic acid rings, indicating flexibility in the molecular structure that could influence its chemical properties and interactions (Faizi, Ahmad, & Golenya, 2016).

Chemical Reactions and Properties

Compounds featuring the piperazin-1-yl benzoic acid structure participate in a variety of chemical reactions and have been explored for their potential as anti-tubercular agents. The design, synthesis, and evaluation of these compounds against Mycobacterium tuberculosis highlight the chemical reactivity and potential pharmacological applications of these molecules (Naidu et al., 2016).

科学的研究の応用

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

“3-(Piperazin-1-YL)benzoic acid” is used in the synthesis of structurally modified 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives . These derivatives have been designed and synthesized through a multi-step procedure . The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .

Methods of Application or Experimental Procedures

The structures of these synthesized compounds were characterized by IR, 1 H NMR, 13 C NMR, and mass spectral technique . The synthesized compounds were also screened for their antibacterial activity by the agar diffusion method .

Results or Outcomes

Three of the synthesized compounds were found to be active . One of the compounds showed good activity against Bacillus subtilis and Staphylococcus aureus with MIC 500 µg/mL . The compound with RO5 violations exhibited almost no antibacterial activity .

Antifungal Activity

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

“3-(Piperazin-1-YL)benzoic acid” is used in the synthesis of certain compounds that exhibit moderate antifungal activity against C. albicans strains (ATCC 10231 and clinical isolate) and C. galibrata ATCC 15126 strain .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

Compounds 9a, 9b, and 9d, exhibit moderate antifungal activity, while 9c is inactive .

Safety And Hazards

Safety measures for handling “3-(Piperazin-1-YL)benzoic acid” include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

将来の方向性

特性

IUPAC Name |

3-piperazin-1-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDMVTUOLYXWCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375157 |

Source

|

| Record name | 3-(PIPERAZIN-1-YL)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperazin-1-YL)benzoic acid | |

CAS RN |

446831-28-3 |

Source

|

| Record name | 3-(1-Piperazinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446831-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(PIPERAZIN-1-YL)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide](/img/structure/B79476.png)

![8-Bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B79480.png)